molecular formula C13H27NO B15261402 2,2,5,5-Tetramethyl-N-(3-methylbutan-2-yl)oxolan-3-amine

2,2,5,5-Tetramethyl-N-(3-methylbutan-2-yl)oxolan-3-amine

Cat. No.: B15261402
M. Wt: 213.36 g/mol
InChI Key: HKVATAVXEHOPEA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,2,5,5-Tetramethyl-N-(3-methylbutan-2-yl)oxolan-3-amine involves several steps. One common synthetic route includes the reaction of 2,2,5,5-tetramethyltetrahydrofuran with an appropriate amine under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity .

Chemical Reactions Analysis

2,2,5,5-Tetramethyl-N-(3-methylbutan-2-yl)oxolan-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

2,2,5,5-Tetramethyl-N-(3-methylbutan-2-yl)oxolan-3-amine is used in various scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: Research involving this compound includes studying its potential therapeutic effects and interactions with biological targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetramethyl-N-(3-methylbutan-2-yl)oxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of the research .

Properties

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

2,2,5,5-tetramethyl-N-(3-methylbutan-2-yl)oxolan-3-amine

InChI

InChI=1S/C13H27NO/c1-9(2)10(3)14-11-8-12(4,5)15-13(11,6)7/h9-11,14H,8H2,1-7H3

InChI Key

HKVATAVXEHOPEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC1CC(OC1(C)C)(C)C

Origin of Product

United States

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